N-(1-isobutyl-1H-indol-4-yl)-2-methylpropanamide
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Overview
Description
N-(1-isobutyl-1H-indol-4-yl)-2-methylpropanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with an isobutyl group and a methylpropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyl-1H-indol-4-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with Isobutyl Group: The indole ring is then alkylated with isobutyl bromide in the presence of a base such as potassium carbonate to introduce the isobutyl group.
Amidation: The final step involves the reaction of the substituted indole with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-isobutyl-1H-indol-4-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(1-isobutyl-1H-indol-4-yl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-isobutyl-1H-indol-4-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-isobutyl-1H-indol-4-yl)nicotinamide
- N-(1-isobutyl-1H-indol-4-yl)-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide
- N-((1-isobutyl-1H-indol-5-yl)methyl)cyclopropanamine
Uniqueness
N-(1-isobutyl-1H-indol-4-yl)-2-methylpropanamide is unique due to its specific substitution pattern on the indole ring and the presence of the methylpropanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H22N2O |
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Molecular Weight |
258.36 g/mol |
IUPAC Name |
2-methyl-N-[1-(2-methylpropyl)indol-4-yl]propanamide |
InChI |
InChI=1S/C16H22N2O/c1-11(2)10-18-9-8-13-14(6-5-7-15(13)18)17-16(19)12(3)4/h5-9,11-12H,10H2,1-4H3,(H,17,19) |
InChI Key |
ZFMKPBHGCPCIKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)C(C)C |
Origin of Product |
United States |
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